3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring and a pyrimidine ring linked through an oxygen atom . The oxygen atom of the side chain is 2.9 Å away from the carbonyl of F595 and has an approach angle of 118°, strongly suggesting an H-bond with the protein .Scientific Research Applications
Antimicrobial Evaluation
Fluorine-containing benzamide derivatives, including compounds similar to 3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide, have been explored for their potential as antimicrobial agents. Notable derivatives have shown remarkable in vitro antimicrobial potency against various bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis and Microbial Activities
The synthesis of novel fluorinated morpholine-containing benzamide derivatives and their microbial activities have been reported. These compounds exhibit potent antifungal and antibacterial activity, highlighting their potential in addressing microbial infections (Patharia, Raut, Dhotre, & Pathan, 2020).
Antifungal Activity
Research has been conducted on pyrimidine derivatives containing an amide moiety, showing that certain compounds demonstrate higher antifungal activity compared to standard drugs. This suggests their potential use in treating fungal infections (Wu, Lan, Wu, & Fei, 2021).
Sigma2 Receptor Imaging in Tumors
Fluorine-containing benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This application is significant in the field of oncology, particularly for diagnosing and monitoring tumor progression (Tu et al., 2007).
Herbicidal Activity
Compounds structurally related to this compound have been studied for their herbicidal activity. They have been identified as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism, suggesting their potential use in agricultural herbicides (Huang et al., 2005).
Anti-HIV-1 and CDK2 Inhibitors
Fluorine substituted 1,2,4-triazinones, related in structure to the specified benzamide, have been synthesized as potential anti-HIV-1 and CDK2 inhibitors. These compounds show promise in the field of antiviral and cancer research (Makki, Abdel-Rahman, & Khan, 2014).
Properties
IUPAC Name |
3-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-14-3-1-2-13(10-14)17(23)19-4-7-25-16-11-15(20-12-21-16)22-5-8-24-9-6-22/h1-3,10-12H,4-9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDGPZBKRSEVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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